Home > Products > Screening Compounds P36449 > 9-(2-Hydroxy-3-nonyl)-1-deazaadenine
9-(2-Hydroxy-3-nonyl)-1-deazaadenine - 103298-49-3

9-(2-Hydroxy-3-nonyl)-1-deazaadenine

Catalog Number: EVT-1588460
CAS Number: 103298-49-3
Molecular Formula: C15H24N4O
Molecular Weight: 276.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-(2-Hydroxy-3-nonyl)-1-deazaadenine, also known as erythro-9-(2-hydroxy-3-nonyl)adenine, is a synthetic compound recognized for its potent inhibitory effects on enzymes such as adenosine deaminase and phosphodiesterase. This compound is significant in biochemical and pharmacological research due to its ability to modulate cellular signaling pathways by affecting nucleotide metabolism. It is classified as a purine derivative, specifically an analog of adenine, with modifications that enhance its biological activity.

Source

The compound can be synthesized through multi-step organic reactions, which typically involve the preparation of adenine derivatives and subsequent modifications to introduce the nonyl and hydroxyl groups. Its synthesis has been documented in various studies focusing on enzyme inhibition and structure-activity relationships of similar compounds .

Classification

9-(2-Hydroxy-3-nonyl)-1-deazaadenine belongs to the class of adenosine deaminase inhibitors. This classification is crucial as it highlights its potential therapeutic applications in conditions where modulation of adenosine levels is beneficial, such as in inflammatory diseases and cancer .

Synthesis Analysis

Methods

The synthesis of 9-(2-Hydroxy-3-nonyl)-1-deazaadenine involves several key steps:

  1. Preparation of Adenine Derivative: The process begins with a suitable adenine precursor.
  2. Introduction of Nonyl Group: The nonyl group is introduced at the 9-position through alkylation reactions.
  3. Addition of Hydroxyl Group: The hydroxyl group is added at the 2-position via controlled reactions, often requiring specific catalysts and solvents to optimize yield and purity.

Technical Details

The synthesis typically employs reaction conditions that include:

  • Specific catalysts (e.g., metal catalysts) to facilitate the alkylation and hydroxylation steps.
  • Solvents that support the solubility of reactants while minimizing side reactions.
  • Purification techniques such as chromatography to isolate the final product from by-products and unreacted materials .
Molecular Structure Analysis

Structure

The molecular structure of 9-(2-Hydroxy-3-nonyl)-1-deazaadenine features a modified purine ring where the nitrogen at position 1 has been replaced by a carbon atom (deaza modification). The presence of a hydroxynonyl chain at position 9 contributes to its biological activity.

Data

  • Molecular Formula: C15H22N4O
  • Molecular Weight: 278.36 g/mol
  • Structural Representation: The compound's structure can be represented using standard chemical notation, highlighting the purine base with attached functional groups.
Chemical Reactions Analysis

Types of Reactions

9-(2-Hydroxy-3-nonyl)-1-deazaadenine can undergo several types of chemical reactions:

  • Oxidation: Converts the hydroxyl group into carbonyl derivatives.
  • Reduction: Alters functional groups, potentially modifying biological activity.
  • Substitution: Allows for the introduction of different functional groups at various positions on the molecule.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate for oxidation processes.
  • Reducing Agents: Like sodium borohydride for reduction reactions.
  • Reaction conditions often require controlled temperatures and pH levels to achieve desired outcomes .
Mechanism of Action

The mechanism by which 9-(2-Hydroxy-3-nonyl)-1-deazaadenine exerts its biological effects primarily involves inhibition of adenosine deaminase. This inhibition leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells, which in turn influences various signaling pathways related to cell proliferation, apoptosis, and inflammation.

Key aspects include:

  • Binding to the active site of adenosine deaminase, preventing substrate conversion.
  • Alteration of enzyme kinetics, resulting in decreased production of inosine from adenosine .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with oxidizing agents under certain conditions, leading to derivative formation.

Relevant data indicates that the compound maintains structural integrity under physiological conditions but may undergo modifications when exposed to reactive environments .

Applications

9-(2-Hydroxy-3-nonyl)-1-deazaadenine has several scientific applications:

  • Biochemical Research: Used extensively in studies exploring nucleotide metabolism and enzyme inhibition mechanisms.
  • Pharmacological Development: Potential therapeutic applications in treating diseases characterized by dysregulated adenosine signaling, including cancer and autoimmune disorders.

Its unique properties make it a valuable tool for researchers investigating the roles of purines in cellular processes and developing new therapeutic strategies .

Synthetic Methodologies & Structural Analog Development

Deazaadenine Core Modifications in EHNA Analog Synthesis

Modifications at specific nitrogen positions within the purine ring system critically determine adenosine deaminase (ADA) inhibitory potency. The 1-deaza substitution in 9-(2-hydroxy-3-nonyl)-1-deazaadenine (1-deaza-EHNA) replaces N1 with a methine group (CH), fundamentally altering electronic properties while retaining significant ADA affinity (Ki = 1.2 × 10−7 M) [6]. This contrasts sharply with 7-deaza-EHNA (Ki = 4 × 10−4 M), where N7 substitution causes >1,000-fold reduced activity due to disrupted zinc coordination geometry in ADA's active site [6]. The synthetic pathway to 1-deaza-EHNA requires multi-step functionalization of the imidazo[4,5-b]pyridine core. Key precursors like 6-iodo-1-deazapurine undergo copper-catalyzed C–O coupling with protected alcohols to install side chains, followed by regioselective nitration/reduction to introduce exocyclic amines [5] [8]. Protective group strategies (tetrahydropyranyl, Boc) are essential to manage solubility and chemoselectivity during these transformations [8].

Table 1: ADA Inhibition by EHNA Deaza Analogs

AnalogKi (M)Relative Potency vs EHNA
EHNA2.5 × 10−91.0
1-Deaza-EHNA1.2 × 10−7~50-fold lower
3-Deaza-EHNA6.3 × 10−9Comparable
7-Deaza-EHNA4.0 × 10−4>1,000-fold lower

Source: Cristalli et al. (1988) [6]

Stereochemical Optimization of Hydroxy-Nonyl Side Chains

The erythro-configured 2-hydroxy-3-nonyl side chain in EHNA derivatives is a critical pharmacophore for ADA binding. Stereoselective synthesis employs chiral building blocks or asymmetric reduction strategies to control the C2 and C3 stereocenters. The biologically active erythro diastereomer exhibits a syn relationship between the C2 hydroxyl and C3 alkyl chain, enabling optimal hydrogen bonding with ADA's Thr269 residue [1] [6]. Metabolic studies of structurally similar branched nonylphenols reveal that α-quaternary carbons (as in the erythro side chain) confer resistance to enzymatic degradation compared to isomers with α-hydrogen atoms [4]. This stereochemical stability translates to prolonged target engagement. Synthetic approaches utilize kinetic resolutions or enantioselective reductions of ketone precursors to enrich the desired (2R,3S) configuration, as racemic mixtures show 3–5-fold reduced potency [1].

Table 2: Impact of Side Chain Stereochemistry on Compound Properties

StereoisomerADA KiMetabolic StabilitySynthetic Accessibility
erythro (2R,3S)nM rangeHigh (no α-H)Moderate (requires chiral control)
threoµM rangeModerateModerate
Racemic mixtureSub-µMVariableHigh

Comparative Synthetic Routes for 1-Deaza vs. 3-Deaza Derivatives

Synthetic strategies for 1-deaza and 3-deaza-EHNA analogs diverge significantly due to inherent reactivity differences in their heterocyclic cores:

  • 1-Deazaadenine Synthesis: Proceeds from 6-halogenated imidazo[4,5-b]pyridines (e.g., 6-iodo-1-deazapurine) [5] [8]. Copper-mediated O-arylation installs the hydroxy-nonyl side chain onto the electron-deficient C6 position. Subsequent regioselective nitration at C2 requires blocking N9 with Boc/TBHP groups to prevent side reactions. Trichlorosilane reduction then yields the 2-amino functionality of 1-deaza-EHNA in 6% overall yield after deprotection [8].
  • 3-Deazaadenine Synthesis: Starts from 4,6-dichloropyrimidine-5-carbaldehyde, undergoing cyclization with formamide to form the 3-deazapurine core. The C6 chlorine is selectively displaced by the erythro-9-(2-hydroxy-3-nonyl) chain via nucleophilic aromatic substitution under phase-transfer conditions. This route achieves higher yields (15–20%) due to fewer protection/deprotection steps [6].Despite lower synthetic efficiency, 1-deaza-EHNA offers unique pharmacological advantages: it retains nanomolar ADA inhibition while exhibiting distinct antiviral profiles compared to 3-deaza-EHNA (e.g., activity against human respiratory syncytial virus at MIC = 6.25 µg/mL) [6].

Solid-Phase Synthesis Approaches for Adenine Deaminase-Targeting Analogues

Parallel solution-phase methods for 5′-modified adenosine analogs demonstrate principles applicable to solid-phase EHNA analog synthesis [3]. Key adaptations include:

  • Resin Selection: Wang resins with pre-loaded hydroxyacetic acid linkers enable ester linkage to the C8 or N9 position of deazapurine scaffolds. Acid-labile linkers (e.g., Rink amide) permit cleavage without disturbing the acid-sensitive 1-deazaadenine core [3].
  • Diversification Strategies: On-resin reductive amination at C5′ (using diverse aldehydes) or amide coupling (with carboxylic acids/sulfonyl chlorides) rapidly generate side chain variants [3] [9]. Microwave-assisted copper catalysis enhances efficiency of solid-phase C–O coupling for hydroxyalkyl chain installation.
  • Enzymatic Cascades: Immobilized nucleoside phosphorylases and N-deoxyribosyltransferases enable stereoselective glycosylation of solid-phase-bound 1-deazaadenine bases, circumventing traditional protecting group strategies [9]. Multi-enzyme membrane reactors achieve >85% conversion by shifting equilibrium toward nucleoside formation.Automated platforms using these approaches can synthesize 200–500 deaza-EHNA analogs/week, accelerating SAR studies. Challenges remain in monitoring solid-phase reactions of heterocycles and managing steric hindrance during coupling steps [9].

Table 3: Biotechnological Methods for Nucleoside Analog Synthesis

MethodCatalyst TypeApplicability to 1-DeazaEHNAYield Range
Enzymatic transglycosylationNucleoside phosphorylaseModerate (substrate specificity limits)40–75%
N-DeoxyribosyltransferaseImmobilized enzymeHigh (broader substrate range)70–92%
Whole-cell biocatalysisEngineered E. coliEmerging (genetic modifications needed)25–60%

Adapted from Wang et al. (2025) [9]

Properties

CAS Number

103298-49-3

Product Name

9-(2-Hydroxy-3-nonyl)-1-deazaadenine

IUPAC Name

(2R,3S)-3-(7-aminoimidazo[4,5-b]pyridin-3-yl)nonan-2-ol

Molecular Formula

C15H24N4O

Molecular Weight

276.38 g/mol

InChI

InChI=1S/C15H24N4O/c1-3-4-5-6-7-13(11(2)20)19-10-18-14-12(16)8-9-17-15(14)19/h8-11,13,20H,3-7H2,1-2H3,(H2,16,17)/t11-,13+/m1/s1

InChI Key

JZTWTHJFDIWAKD-YPMHNXCESA-N

SMILES

CCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N

Synonyms

1-deaza-EHNA
9-(2-hydroxy-3-nonyl)-1-deazaadenine
9-(2-hydroxy-3-nonyl)-1-deazaadenine oxalate, (R*,S*)-(+-)-isomer
erythro-9-(2-hydroxy-3-nonyl)-1-deazaadenine

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N

Isomeric SMILES

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CN=C21)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.